molecular formula C28H38N2O2 B15248174 1,4-Bis(heptylamino)anthracene-9,10-dione CAS No. 83329-06-0

1,4-Bis(heptylamino)anthracene-9,10-dione

Cat. No.: B15248174
CAS No.: 83329-06-0
M. Wt: 434.6 g/mol
InChI Key: FOVQOVMFSCSFBQ-UHFFFAOYSA-N
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Description

1,4-Bis(heptylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features two heptylamino groups attached to the anthracene-9,10-dione core, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(heptylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: The amino groups can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,4-Bis(heptylamino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(heptylamino)anthracene-9,10-dione is not fully understood, but it is believed to interact with cellular components through its quinone moiety. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(heptylamino)anthracene-9,10-dione is unique due to its heptylamino substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for research in various fields, including medicinal chemistry and materials science .

Properties

CAS No.

83329-06-0

Molecular Formula

C28H38N2O2

Molecular Weight

434.6 g/mol

IUPAC Name

1,4-bis(heptylamino)anthracene-9,10-dione

InChI

InChI=1S/C28H38N2O2/c1-3-5-7-9-13-19-29-23-17-18-24(30-20-14-10-8-6-4-2)26-25(23)27(31)21-15-11-12-16-22(21)28(26)32/h11-12,15-18,29-30H,3-10,13-14,19-20H2,1-2H3

InChI Key

FOVQOVMFSCSFBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C2C(=C(C=C1)NCCCCCCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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